molecular formula C9H16O3 B8392823 Ethyl 4-methyltetrahydro-2H-pyran-4-carboxylate

Ethyl 4-methyltetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8392823
M. Wt: 172.22 g/mol
InChI Key: JBXMKOBDVVWYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyltetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 4-methyloxane-4-carboxylate

InChI

InChI=1S/C9H16O3/c1-3-12-8(10)9(2)4-6-11-7-5-9/h3-7H2,1-2H3

InChI Key

JBXMKOBDVVWYNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCOCC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (8 g, 50.6 mmol) in tetrahydrofuran (100 mL). This was followed by the addition of LDA (50 mL, 101.1 mmol, 2M in THF) dropwise at −78° C. and stirred for 3 h. To this was added a solution of CH3I (9.5 mL, 151.9 mmol) in tetrahydrofuran (50 mL) dropwise at −78° C. The reaction mixture was stirred for 3 h at −78° C., then carefully quenched with 400 mL of NH4Cl (sat.). The aqueous phase was extracted with 300 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. This resulted in 8 g (92%) of the title compound as a yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
92%

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